Tert-butyl 2-amino-2-phenylacetate
Overview
Description
Tert-butyl 2-amino-2-phenylacetate: is an organic compound with the molecular formula C12H17NO2. It is a derivative of phenylacetic acid and is characterized by the presence of a tert-butyl ester group and an amino group attached to the alpha carbon. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2-amino-2-phenylacetate can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-amino-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acyl chlorides or anhydrides are often used in the presence of a base.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 2-amino-2-phenylacetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules .
Medicine: It can be used to synthesize novel therapeutic agents with potential activity against various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-phenylacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Phenylacetic acid: A precursor to various pharmaceuticals and agrochemicals.
Tert-butyl 2-amino-2-methylpropanoate: Similar structure but with a methyl group instead of a phenyl group.
Tert-butyl 2-amino-2-ethylacetate: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness: Tert-butyl 2-amino-2-phenylacetate is unique due to the presence of both the tert-butyl ester and the phenyl group. This combination imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 2-amino-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLYKRGXTOVWFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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